molecular formula C17H17N5O2 B5639895 2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one

2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one

Cat. No. B5639895
M. Wt: 323.35 g/mol
InChI Key: FCHHHDSZODHSCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxadiazole compounds involves various methods. For instance, the synthesis of 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole involves forming one-dimensional chains via intermolecular π-π interactions (Hou et al., 2013). Another synthesis method involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leading to the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones (Kharchenko et al., 2008).

Molecular Structure Analysis

Studies on polymorphism of similar oxadiazole compounds, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, revealed various intermolecular interactions, including stacking of the ‘head-to-head’ type in the studied crystals (Shishkina et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole compounds often result in the formation of coordination polymers with different metal ions. For example, coordination chemistry studies of 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole with soft AgI, CuI, and CdII metal ions showed the formation of one-dimensional polymeric structures (Jin et al., 2019).

Physical Properties Analysis

The physical properties of similar compounds, like the 1,2,4-oxadiazoles, have been extensively studied. Theoretical studies on the molecular structure, spectrum, and thermodynamic properties of 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles indicate molecules with planes and no symmetry, alongside a function relationship between thermodynamic properties and temperature (You-hui, 2011).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives have been explored in various studies, revealing interesting chemical behaviors. For example, novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones displayed significant analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could lead to the discovery of new compounds with potential therapeutic or other applications.

properties

IUPAC Name

2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16-10-14(21-8-4-5-9-21)11-18-22(16)12-15-19-17(24-20-15)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHHHDSZODHSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)N(N=C2)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one

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